molecular formula C19H24N2O B5630833 2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5630833
M. Wt: 296.4 g/mol
InChI Key: QHCVXTIIAKGDPS-UHFFFAOYSA-N
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Description

2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a phenylphenylmethyl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine at elevated temperatures, around 115°C . This reaction yields the desired compound through a nucleophilic substitution mechanism.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol can undergo several types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, derivatives of this compound have been studied as acetylcholinesterase inhibitors, which can modulate cholinergic neurotransmission and potentially treat conditions like Alzheimer’s disease . The compound may act as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its potential as an intermediate in the synthesis of various biologically active compounds makes it a valuable molecule in medicinal chemistry.

Properties

IUPAC Name

2-[4-[(4-phenylphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-15-14-20-10-12-21(13-11-20)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,22H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCVXTIIAKGDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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